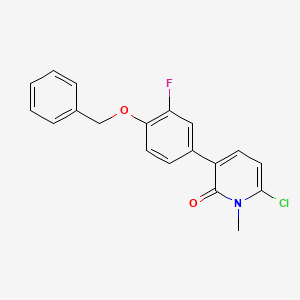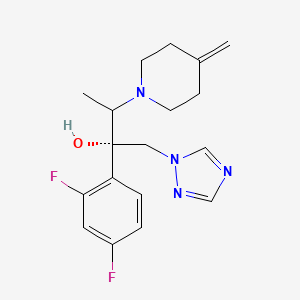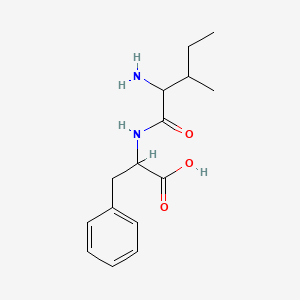
Cresyl Diphenyl Phosphate-d7 Isomer 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cresyl Diphenyl Phosphate-d7 Isomer 3: is a deuterated form of Cresyl Diphenyl Phosphate, which is a phosphorus flame retardant additive. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound by using techniques such as nuclear magnetic resonance spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cresyl Diphenyl Phosphate-d7 Isomer 3 involves the reaction of deuterated cresol with diphenyl phosphate. The reaction typically requires a catalyst, such as calcium or magnesium, and is carried out under controlled temperature and pressure conditions. The process involves multiple steps, including esterification and purification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Cresyl Diphenyl Phosphate-d7 Isomer 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction may produce reduced phosphates.
Applications De Recherche Scientifique
Chemistry: Cresyl Diphenyl Phosphate-d7 Isomer 3 is used as a flame retardant additive in various polymeric materials. Its deuterated form is valuable in studying the degradation and stability of these materials under different conditions.
Biology and Medicine: In biological research, the compound is used to study the effects of flame retardants on biological systems. Its deuterated form allows for precise tracking and analysis using nuclear magnetic resonance spectroscopy.
Industry: The compound is used in the production of flame-retardant materials, including plastics, textiles, and coatings. Its effectiveness in preventing the spread of fire makes it a crucial component in safety applications.
Mécanisme D'action
The mechanism by which Cresyl Diphenyl Phosphate-d7 Isomer 3 exerts its effects involves the inhibition of flame propagation. The compound acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. The deuterated form allows for detailed studies of this mechanism using advanced analytical techniques.
Comparaison Avec Des Composés Similaires
Cresyl Diphenyl Phosphate: The non-deuterated form of the compound.
Triphenyl Phosphate: Another phosphorus-based flame retardant.
Tris(2-chloroethyl) Phosphate: A chlorinated flame retardant.
Uniqueness: Cresyl Diphenyl Phosphate-d7 Isomer 3 is unique due to its deuterated nature, which allows for precise analytical studies. This makes it particularly valuable in research settings where detailed understanding of the compound’s behavior is required.
Propriétés
Formule moléculaire |
C19H17O4P |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
diphenyl [2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] phosphate |
InChI |
InChI=1S/C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3/i1D3,8D,9D,10D,15D |
Clé InChI |
XMNDMAQKWSQVOV-ITRVSIBFSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)[2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)
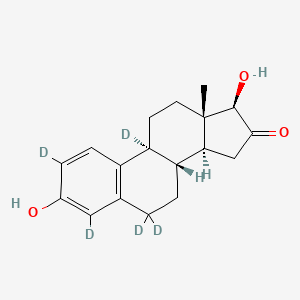
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)

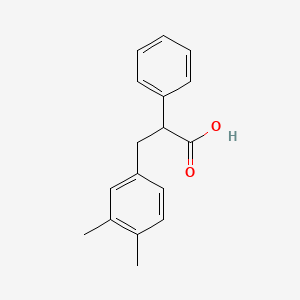
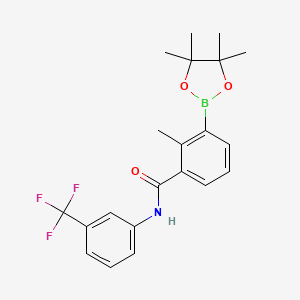
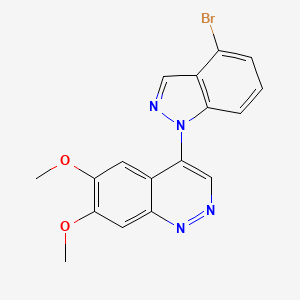
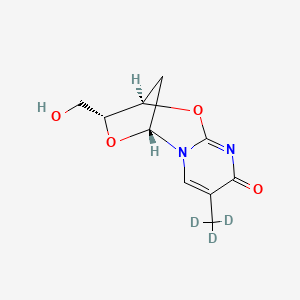
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
